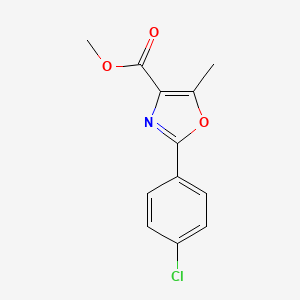

Methyl 2-(4-chlorophenyl)-5-methyloxazole-4-carboxylate

Description

Methyl 2-(4-chlorophenyl)-5-methyloxazole-4-carboxylate is an oxazole derivative characterized by a substituted aromatic ring and a methyl ester group. The compound features a 4-chlorophenyl substituent at position 2 of the oxazole ring and a methyl group at position 5 (Fig. 1). Its molecular formula is C₁₂H₁₀ClNO₃, with a molecular weight of 251.67 g/mol . Oxazole derivatives are of significant interest in medicinal and agrochemical research due to their diverse bioactivities, including antimicrobial and anti-inflammatory properties.

Properties

IUPAC Name |

methyl 2-(4-chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-7-10(12(15)16-2)14-11(17-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZOFWJQOYFSQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chlorophenyl)-5-methyloxazole-4-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with methyl acetoacetate in the presence of an acid catalyst. The reaction proceeds through a cyclization process to form the oxazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorophenyl)-5-methyloxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-4-carboxylic acids, while substitution reactions can produce a variety of functionalized oxazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(4-chlorophenyl)-5-methyloxazole-4-carboxylate has been investigated for its biological activities:

-

Antimicrobial Activity:

- Exhibits significant effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with recorded Minimum Inhibitory Concentration (MIC) values indicating its potential as an antimicrobial agent.

-

Anti-inflammatory Properties:

- The compound has shown promise in inhibiting cyclooxygenase enzymes, which may reduce inflammation and pain.

- Anticancer Potential:

- Antiviral Properties:

Agrochemicals

The compound is also explored for its utility in agrochemicals:

- Pesticide Development: Its structural properties allow it to function as an intermediate in synthesizing novel pesticides that target specific pests while minimizing environmental impact .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorophenyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 5-Methyl-2-Phenyloxazole-4-Carboxylate (CAS 100063-41-0)

- Molecular Formula: C₁₂H₁₁NO₃

- Key Differences : Replaces the 4-chlorophenyl group with a phenyl ring.

Ethyl 2-Chloro-4-Trifluoromethyloxazole-5-Carboxylate

Methyl 3-(4-Fluorophenyl)-5-Methylisoxazole-4-Carboxylate

- Molecular Formula: C₁₂H₁₀FNO₃

- Key Differences : Isoxazole ring (oxygen and nitrogen at positions 1 and 2) instead of oxazole (nitrogen at position 1 and oxygen at position 3).

- Implications : The isoxazole ring may confer different electronic properties and metabolic pathways compared to oxazole derivatives .

Thiazole Analogues

Methyl 5-Chlorothiazole-4-Carboxylate (CAS 1784463-68-8)

- Molecular Formula: C₅H₄ClNO₂S

- Key Differences : Thiazole ring (sulfur instead of oxygen) with a chlorine substituent.

- Implications : Sulfur’s larger atomic size and polarizability may enhance interactions with biological targets, such as enzymes or receptors .

Tabulated Comparison of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Heterocycle |

|---|---|---|---|---|---|

| Methyl 2-(4-chlorophenyl)-5-methyloxazole-4-carboxylate | 946372-30-1 | C₁₂H₁₀ClNO₃ | 251.67 | 4-ClPh (2), CH₃ (5), COOMe (4) | Oxazole |

| Methyl 5-methyl-2-phenyloxazole-4-carboxylate | 100063-41-0 | C₁₂H₁₁NO₃ | 233.22 | Ph (2), CH₃ (5), COOMe (4) | Oxazole |

| Ethyl 2-chloro-4-trifluoromethyloxazole-5-carboxylate | Not provided | C₈H₇ClF₃NO₃ | 257.60 | Cl (2), CF₃ (4), COOEt (5) | Oxazole |

| Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate | Not provided | C₁₂H₁₀FNO₃ | 235.21 | 4-FPh (3), CH₃ (5), COOMe (4) | Isoxazole |

| Methyl 5-chlorothiazole-4-carboxylate | 1784463-68-8 | C₅H₄ClNO₂S | 177.61 | Cl (5), COOMe (4) | Thiazole |

Biological Activity

Methyl 2-(4-chlorophenyl)-5-methyloxazole-4-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an oxazole ring, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group enhances its electronic properties, potentially influencing its reactivity and interactions with biological targets.

- Molecular Formula : C12H12ClN2O3

- Molecular Weight : Approximately 252.68 g/mol

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that compounds with similar structures interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The biochemical pathways affected by this compound are not fully characterized, necessitating further research to elucidate its action.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity. Compounds containing oxazole rings are often investigated for their potential to inhibit microbial growth, making this compound a candidate for further exploration in medicinal chemistry.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- Objective : To evaluate the antimicrobial effects of this compound against various bacterial strains.

- Method : In vitro assays were performed using standard strains of bacteria.

- Results : The compound demonstrated moderate antibacterial activity, indicating its potential as a lead structure for developing new antimicrobial agents.

-

Anticancer Activity Exploration :

- Objective : Investigating the effects of the compound on cancer cell lines.

- Method : Cell viability assays were conducted on human cancer cell lines.

- Results : Initial findings suggest that the compound may inhibit cell proliferation in certain cancer types, warranting further investigation into its molecular targets and pathways involved.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| This compound | Structure | Potential antimicrobial and anticancer properties |

| Ethyl 2-(4-chlorophenyl)-5-methyloxazole-4-carboxylate | Structure | Similar structure; may exhibit different solubility |

| Methyl 2-(4-bromophenyl)-5-methyloxazole-4-carboxylate | Structure | Variation in halogen substituent; impacts biological activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(4-chlorophenyl)-5-methyloxazole-4-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions, including the Biginelli reaction for intermediate formation (e.g., ethyl-3-aryl derivatives) followed by cyclization with reagents like 3-amino-5-methylisoxazole . Optimization involves adjusting solvent polarity (e.g., ethanol or acetonitrile), temperature (80–100°C), and catalyst loading (e.g., HCl or p-TsOH) to improve yield and purity. Reaction progress is monitored via TLC or HPLC.

Q. How is the crystal structure of this compound determined, and which software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used for structural elucidation. SHELX programs (SHELXS for structure solution and SHELXL for refinement) are industry standards due to their robustness in handling anisotropic displacement parameters and twinned data . Complementary visualization tools like ORTEP-3 (via WinGX suite) aid in illustrating thermal ellipsoids and molecular geometry .

Q. What computational methods are suitable for predicting the physicochemical properties of this oxazole derivative?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electronic properties, while molecular docking studies assess binding affinities to biological targets. Software like Gaussian or GAMESS is used, with validation against experimental data (e.g., NMR, IR) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice influence the compound’s stability and solubility?

- Methodological Answer : Graph set analysis (as per Etter’s formalism) identifies recurring hydrogen-bond motifs (e.g., R₂²(8) rings) that stabilize the lattice . Tools like Mercury CSD quantify interaction geometries (e.g., D···A distances, angles) and compare packing motifs with Cambridge Structural Database (CSD) entries to predict solubility trends .

Q. How to resolve discrepancies in crystallographic data refinement, such as high R-factor values or poor electron density maps?

- Methodological Answer : Discrepancies may arise from twinning, disorder, or incomplete data. SHELXL’s TWIN and BASF commands address twinning, while PART instructions model disorder . Validation tools in WinGX (e.g., CHECKCIF) flag geometric outliers, and iterative refinement with simulated annealing reduces R-factor values .

Q. What strategies validate the purity and structural identity of the compound when spectroscopic data show anomalies?

- Methodological Answer : Combine orthogonal techniques:

- HPLC-MS : Confirms molecular weight and detects impurities.

- SCXRD : Resolves stereochemical ambiguities.

- Solid-state NMR : Differentiates polymorphic forms.

Cross-referencing with analogous oxazole derivatives (e.g., 5-Methyl-2-phenyloxazole-4-carboxylic acid, mp 182–183°C ) validates melting points and functional group behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.